Leptospermone

Catalog No.
S532793
CAS No.
567-75-9
M.F
C15H22O4
M. Wt
266.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leptospermone

CAS Number

567-75-9

Product Name

Leptospermone

IUPAC Name

2,2,4,4-tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

InChI

InChI=1S/C15H22O4/c1-8(2)7-9(16)10-11(17)14(3,4)13(19)15(5,6)12(10)18/h8,10H,7H2,1-6H3

InChI Key

YDWYMAHAWHBPPT-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C

Solubility

Soluble in DMSO

Synonyms

2,2,4,4-tetramethyl-6-(3-methylbutanoyl)-1,3,5-cyclohexanetrione, leptospermone

Canonical SMILES

CC(C)CC(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C

Description

The exact mass of the compound Leptospermone is 266.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leptospermone: A Natural Herbicide

Leptospermone is a naturally occurring chemical compound found in species of the Manuka (Leptospermum) genus, particularly Leptospermum scoparium []. Research has explored its potential applications in the field of weed control due to its herbicidal properties.

Inhibition of Seed Germination and Plant Growth

Studies have demonstrated that Leptospermone disrupts seed germination and inhibits the growth of various plant species []. The exact mechanism of action is still being elucidated, but research suggests it may interfere with hormonal processes or cellular respiration in developing plants.

Leptospermone is a natural compound classified as a β-triketone, primarily derived from certain species within the Myrtaceae family, such as Leptospermum scoparium (commonly known as Manuka) and Callistemon citrinus (Lemon Bottlebrush). This compound was first identified in 1927 and has garnered attention for its herbicidal properties, particularly its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is crucial in carotenoid biosynthesis in plants . Leptospermone exhibits a light-yellow oily appearance and has the molecular formula C₁₅H₂₂O₄, with a molecular weight of 266.0 g/mol .

  • Herbicidal Effect: Research suggests leptospermone disrupts plant growth by inhibiting an enzyme called p-hydroxyphenylpyruvate dioxygenase (HPPD) []. HPPD plays a vital role in the production of pigments essential for photosynthesis [].
  • Limited Information: Data on the safety and hazards associated with leptospermone is scarce. More research is needed to determine its potential toxicity and other safety concerns.

Leptospermone can be synthesized through a multi-step process involving phloroglucinol and 3-methylbutanenitrile in the presence of zinc chloride. The reaction produces phloroisovalerone imine, which is subsequently alkylated with iodomethane and treated with hydrochloric acid to yield leptospermone . The compound's structure allows it to participate in various

Leptospermone exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown it to be effective against several foodborne bacteria, with minimum inhibitory concentrations ranging from 23.6 to 69.7 µg/mL . Additionally, its herbicidal properties result from its ability to disrupt chlorophyll synthesis in plants, leading to bleaching and growth inhibition .

The primary synthetic route for leptospermone involves the following steps:

  • Starting Material: Phloroglucinol.
  • Reaction with Isovaleronitrile: In the presence of zinc chloride, phloroglucinol reacts with isovaleronitrile to form phloroisovalerone imine.
  • Alkylation: The imine undergoes alkylation using iodomethane after treatment with sodium ethoxide and methanol.
  • Hydrochloric Acid Treatment: The intermediate product is then treated with aqueous hydrochloric acid to yield isovaleroylsyncarpic acid, which is leptospermone .

Leptospermone has several applications:

  • Herbicide Development: It serves as a precursor for commercial herbicides like mesotrione, which are used to control broadleaf and grassy weeds .
  • Antimicrobial Agent: Its effectiveness against foodborne pathogens positions it as a potential candidate for food preservation and safety applications .
  • Ecological Research: Studies on its impact on soil fungal communities highlight its role in ecological balance and nutrient cycling .

Research indicates that leptospermone interacts with various biological systems:

  • Soil Microbial Communities: Its application alters the diversity of fungal populations in soil, affecting ecological functions such as organic matter decomposition .
  • Plant Physiology: By inhibiting carotenoid biosynthesis, it leads to visible phytotoxic effects on treated plants, demonstrating its potential for selective weed management .

Leptospermone shares structural similarities with other triketones and related compounds. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Mesotrioneβ-TriketoneCommercially used herbicide derived from leptospermone; targets the same enzyme.
FlavesoneTriketoneExhibits allelopathic properties but differs in chemical structure and activity profile.
Papuanoneβ-TriketoneSimilar in structure but isolated from different plant species; less studied than leptospermone.
Isoleptospermoneβ-TriketoneStructural variant of leptospermone; potential for different biological activities.
GrandifloroneTriketoneFound in Myrtaceae family; has distinct antimicrobial properties compared to leptospermone.

Leptospermone's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly regarding its specific herbicidal action and antimicrobial efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

266.1518

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2F8XBE046L

Other CAS

567-75-9

Wikipedia

Leptospermone

Dates

Modify: 2024-04-14
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2: Romdhane S, Devers-Lamrani M, Barthelmebs L, Calvayrac C, Bertrand C, Cooper JF, Dayan FE, Martin-Laurent F. Ecotoxicological Impact of the Bioherbicide Leptospermone on the Microbial Community of Two Arable Soils. Front Microbiol. 2016 May 24;7:775. doi: 10.3389/fmicb.2016.00775. eCollection 2016. PubMed PMID: 27252691; PubMed Central PMCID: PMC4877392.
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10: Rocaboy-Faquet E, Noguer T, Romdhane S, Bertrand C, Dayan FE, Barthelmebs L. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Appl Microbiol Biotechnol. 2014 Aug;98(16):7243-52. doi: 10.1007/s00253-014-5793-5. Epub 2014 May 13. PubMed PMID: 24816780.
11: Romdhane S, Devers-Lamrani M, Martin-Laurent F, Calvayrac C, Rocaboy-Faquet E, Riboul D, Cooper JF, Barthelmebs L. Isolation and characterization of Bradyrhizobium sp. SR1 degrading two β-triketone herbicides. Environ Sci Pollut Res Int. 2016 Mar;23(5):4138-48. doi: 10.1007/s11356-015-4544-1. Epub 2015 Apr 24. PubMed PMID: 25903192.
12: Mustafa K, Perry NB, Weavers RT. 2-Hydroxyflavanones from Leptospermum polygalifolium subsp. polygalifolium Equilibrating sets of hemiacetal isomers. Phytochemistry. 2003 Dec;64(7):1285-93. PubMed PMID: 14599527.
13: van Klink JW, Brophy JJ, Perry NB, Weavers RT. beta-triketones from myrtaceae: isoleptospermone from leptospermum scoparium and papuanone from corymbia dallachiana . J Nat Prod. 1999 Mar;62(3):487-9. PubMed PMID: 10096865.
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